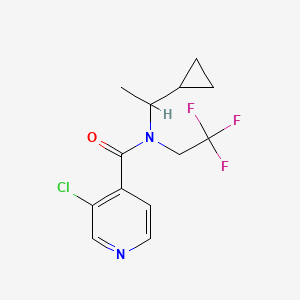![molecular formula C13H18ClN3O3S B7580180 N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]ethanesulfonamide](/img/structure/B7580180.png)
N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]ethanesulfonamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of NEDD8-activating enzyme (NAE) inhibitors, which are known to inhibit the activity of the NAE enzyme, leading to the accumulation of NEDD8-conjugated proteins and subsequent cell death.
Mechanism of Action
The mechanism of action of N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]ethanesulfonamide involves the inhibition of the NAE enzyme, which is responsible for the activation of the NEDD8 protein. NEDD8 is known to regulate the activity of various proteins involved in cell cycle progression, DNA repair, and apoptosis. Inhibition of the NAE enzyme leads to the accumulation of NEDD8-conjugated proteins, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant effects on cellular processes, including cell cycle regulation, DNA damage response, and apoptosis. This compound has been shown to induce G2/M cell cycle arrest and inhibit DNA repair, leading to DNA damage and subsequent cell death. Moreover, this compound has been shown to induce apoptosis in cancer cells, leading to the activation of caspases and subsequent cleavage of PARP.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]ethanesulfonamide is its specificity towards the NAE enzyme, making it a potent inhibitor of NEDD8 conjugation. Moreover, this compound has been shown to have low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its limited solubility in water, making it challenging to administer in vivo.
Future Directions
N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]ethanesulfonamide has shown significant potential for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders. Future research should focus on the development of more potent and selective NAE inhibitors, as well as the identification of biomarkers that can predict the response to this compound therapy. Moreover, combination therapy with this compound and other chemotherapeutic agents should be explored to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]ethanesulfonamide involves several steps, including the reaction of 3-chloropyridine-4-carboxylic acid with piperidine, followed by the addition of ethanesulfonyl chloride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]ethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders. In cancer, this compound has been shown to induce cell death in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. Moreover, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3S/c1-2-21(19,20)16-10-4-7-17(8-5-10)13(18)11-3-6-15-9-12(11)14/h3,6,9-10,16H,2,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKXYVNLORSVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1CCN(CC1)C(=O)C2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B7580116.png)
![5-Chloro-1-[(1-methylindazol-3-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7580124.png)

![methyl 6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyrazine-2-carboxylate](/img/structure/B7580133.png)
![5-[[(3-Chloropyridine-4-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7580140.png)
![3-[(3-Chloropyridine-4-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7580143.png)
![Methyl 4-[(3-chloropyridine-4-carbonyl)amino]benzoate](/img/structure/B7580146.png)
![3-[(3-Chloropyridine-4-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7580150.png)
![2-[(3-Chloropyridine-4-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7580152.png)
![2-Chloro-4-[(3-chloropyridine-4-carbonyl)amino]benzoic acid](/img/structure/B7580157.png)
![2-[[(3-Chloropyridine-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580163.png)
![4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7580165.png)
